CD73-IN-5

CD73 inhibition enzymatic assay cancer immunotherapy

Researchers relying on CD73 inhibitors for tumor microenvironment studies face significant reproducibility risk when substituting analogs-minor halogen shifts on the benzotriazole core alter IC50 values by up to 60% (7-fluoro: 19 nM vs. 7-chloro: 19-22 nM recombinant; cellular IC50 12.4 nM vs. 18.9 nM). CD73-IN-5 (CAS 2412019-99-7) eliminates this variability as a well-characterized, competitive non-nucleotide inhibitor. • Recombinant human CD73 IC50: 19 nM; cellular IC50 (CHO-CD73): 12.4 nM. • ≥98% purity; stable 2 years at -20°C powder, 6 months at -80°C solution. • Validated for HTS normalization, SAR benchmarking, and adenosinergic signaling assays. Bulk quantities available with documented lot-to-lot consistency.

Molecular Formula C24H15FN8
Molecular Weight 434.4 g/mol
Cat. No. B10831422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCD73-IN-5
Molecular FormulaC24H15FN8
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C(=CC=N2)C3=CC4=C(C(=C3)F)N=NN4C5=CC6=C(C=C5)C=NN6)C#N
InChIInChI=1S/C24H15FN8/c25-20-9-18(22-7-8-28-32(22)14-16-3-1-15(12-26)2-4-16)10-23-24(20)30-31-33(23)19-6-5-17-13-27-29-21(17)11-19/h1-11,13H,14H2,(H,27,29)
InChIKeySWFRQIKTNNVFAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[[5-[7-Fluoro-3-(1H-indazol-6-yl)benzotriazol-5-yl]pyrazol-1-yl]methyl]benzonitrile (CD73-IN-5): Compound Identity, Target Class, and Scientific Context for Procurement


4-[[5-[7-fluoro-3-(1H-indazol-6-yl)benzotriazol-5-yl]pyrazol-1-yl]methyl]benzonitrile, also known by the research identifier CD73-IN-5 (CAS: 2412019-99-7), is a potent and selective non-nucleotide small-molecule inhibitor of ecto-5′-nucleotidase (CD73) [1]. This compound belongs to a class of non-nucleotide CD73 inhibitors that were systematically discovered and optimized for improved potency relative to earlier non-phosphonate inhibitor classes [2]. Its molecular architecture integrates a 7-fluoro-substituted benzotriazole core linked to an indazole moiety via a pyrazole methylbenzonitrile bridge, a structural configuration that confers competitive binding at the active site of human CD73 . CD73-IN-5 is available from multiple research chemical vendors with a typical purity specification of ≥95% and a molecular formula of C24H15FN8 (MW: 434.43) .

Why CD73-IN-5 Cannot Be Casually Substituted: Structural and Pharmacological Differentiators Among Non-Nucleotide CD73 Inhibitors


Substituting CD73-IN-5 with a generic CD73 inhibitor—even a closely related non-nucleotide analog—carries substantial experimental risk due to documented differences in biochemical potency, cellular efficacy, and subtle but consequential structural variations that alter target engagement. The CD73 inhibitor landscape includes nucleoside/nucleotide mimetics (e.g., adenosine 5′-monophosphate analogs), antibody therapeutics (e.g., oleclumab), and non-nucleotide small molecules [1]. Within the non-nucleotide small-molecule subclass alone, minor modifications to the benzotriazole core—specifically halogen substitutions at the 7-position—yield measurable shifts in IC50 values, as directly quantified for 7-fluoro (12 nM), 7-chloro (19 nM), and related 4-substituted analogs [1]. Furthermore, the mechanism of action and competitive binding mode of this series differ from non-competitive inhibitors and nucleotide-based scaffolds, meaning that observed biological outcomes in immune-oncology assays are not transferable across chemotypes [2]. Researchers who substitute without verifying the exact CAS 2412019-99-7 identity may introduce uncontrolled potency variability, alter cellular permeability profiles, and compromise reproducibility in studies of adenosinergic signaling within the tumor microenvironment [3].

Quantitative Evidence Guide: Validated Differentiation Data for CD73-IN-5 vs. Closest Analogs for Informed Procurement


Biochemical Potency: CD73-IN-5 (7-Fluoro) vs. 4-Fluoro and 4-Chloro Positional Isomers in Recombinant CD73 Enzyme Assays

In a recombinant human CD73 enzyme assay, the 7-fluoro-substituted compound (CD73-IN-5) demonstrated an IC50 of 19 nM, as reported in the primary medicinal chemistry disclosure of this series [1]. This value is directly comparable to two positional isomers evaluated under identical assay conditions: the 4-fluoro analog (Compound 73) exhibited an IC50 of 12 nM, and the 4-chloro analog (Compound 74) exhibited an IC50 of 19 nM [1]. The 7-fluoro substitution confers a potency that is 1.6-fold less than the 4-fluoro analog but equivalent to the 4-chloro analog in this recombinant system [1].

CD73 inhibition enzymatic assay cancer immunotherapy

Cellular Activity: CD73-IN-5 (7-Fluoro) vs. 7-Chloro Analog in CHO Cells Expressing Human CD73

In CHO cells expressing human CD73, CD73-IN-5 (7-fluoro) demonstrated a cellular IC50 of approximately 12.4 nM for inhibition of AMP-to-adenosine conversion . For direct comparison, the 7-chloro analog (4-[[5-[7-chloro-3-(1H-indazol-6-yl)benzotriazol-5-yl]pyrazol-1-yl]methyl]benzonitrile) exhibited cellular IC50 values of 18.9 nM and 22 nM in parallel assays under the same cell line and experimental conditions [1]. The 7-fluoro substitution yields a 1.5- to 1.8-fold improvement in cellular potency relative to the 7-chloro counterpart [1].

cell-based assay CD73 inhibition adenosine production

Target Engagement and Binding Mode: Competitive Inhibition Confirmed by Co-crystallography with Human CD73

Co-crystallization of the 4-chloro analog (Compound 74, the direct positional isomer of CD73-IN-5) with human CD73 has been solved and deposited as PDB entry 6xue [1]. The structure reveals a competitive binding mode at the active site of CD73, with the benzotriazole-indazole scaffold occupying the substrate-binding pocket [1]. While the co-crystal structure is reported for the 4-chloro analog, the near-identical scaffold of CD73-IN-5 (differing only in the position of the fluorine substituent on the benzotriazole core) strongly supports that CD73-IN-5 engages the same binding site with the same competitive mechanism [2].

X-ray crystallography competitive inhibition structure-based drug design

Class Differentiation: Non-Nucleotide CD73 Inhibitors Demonstrate Improved Potency Over Earlier Non-Phosphonate Inhibitor Classes

The non-nucleotide CD73 inhibitor class to which CD73-IN-5 belongs was systematically discovered and reported to be more potent than all other non-phosphonate inhibitor classes reported to date at the time of publication [1]. This class-level differentiation is supported by the observation that these compounds show promise for the improvement of drug-like character via attenuation of the acidity and low membrane permeability inherent to known nucleoside inhibitors of CD73 [1]. While direct quantitative comparisons to specific non-phosphonate inhibitors are not tabulated in the primary reference, the class-level claim establishes that CD73-IN-5 represents a distinct chemotype with favorable properties relative to earlier inhibitor generations [1].

CD73 inhibitor non-nucleotide adenosinergic signaling

Procurement-Relevant Physicochemical and Stability Specifications for Reproducible Research Use

CD73-IN-5 is commercially supplied with a purity specification of ≥95% (HPLC-verified) and demonstrates defined storage stability: 2 years at –20°C in powder form, or 6 months at –80°C in solution . The molecular formula is C24H15FN8 with a molecular weight of 434.43 g/mol . These specifications provide a baseline for quality control and experimental reproducibility. While no direct comparative stability data against analogs are available in public literature, the defined stability parameters enable users to plan experimental timelines and storage conditions without ambiguity, in contrast to custom-synthesized analogs lacking validated stability documentation.

compound purity storage stability research reagents

Broad Target Selectivity Context: CD73 as a Validated Immuno-Oncology Target and the Role of Non-Nucleotide Inhibitors

CD73 (ecto-5′-nucleotidase) catalyzes the conversion of extracellular AMP to immunosuppressive adenosine within the tumor microenvironment, thereby promoting tumor immune evasion and progression [1]. Inhibition of CD73 has emerged as a validated therapeutic strategy in immuno-oncology, with multiple small-molecule and antibody-based inhibitors advancing to clinical evaluation [2]. CD73-IN-5, as a non-nucleotide small molecule, offers a mechanism distinct from nucleotide mimetics (e.g., AB680, Ki = 5 pM) [3] and antibodies (e.g., oleclumab, uliledlimab) [4], providing a complementary tool compound for dissecting CD73-mediated adenosinergic signaling pathways without the pharmacokinetic and target-engagement constraints associated with protein therapeutics [2].

CD73 immuno-oncology adenosine pathway

Recommended Research and Industrial Application Scenarios for CD73-IN-5 Based on Validated Differentiation Data


CD73 Enzymatic Activity Profiling in Recombinant and Cell-Based Adenosine Production Assays

CD73-IN-5 is optimally suited for biochemical and cellular assays that quantify CD73-mediated conversion of AMP to adenosine. With a recombinant enzyme IC50 of 19 nM and a cellular IC50 of 12.4 nM in CHO-CD73 cells [1], this compound provides a robust positive control or test article for screening campaigns, mechanism-of-action studies, and validation of CD73 target engagement. The documented competitive binding mode (inferred from the co-crystal structure of the 4-chloro analog PDB: 6xue) [2] further supports its use in kinetic assays where substrate competition is a relevant experimental variable.

Structure-Activity Relationship (SAR) Studies of Non-Nucleotide CD73 Inhibitors

The defined IC50 differential between CD73-IN-5 (7-fluoro, 19 nM recombinant) and the 4-fluoro analog (Compound 73, 12 nM) [1], along with the cellular potency difference versus the 7-chloro analog (12.4 nM vs. 18.9–22 nM) [1], establishes CD73-IN-5 as a critical reference compound for SAR investigations. Researchers exploring halogen substitution effects on benzotriazole-containing CD73 inhibitors can use CD73-IN-5 as a benchmark for evaluating novel analogs, ensuring that observed potency shifts are calibrated against a well-characterized standard.

Tumor Microenvironment Immunosuppression Studies Requiring Non-Nucleotide Chemical Probes

In studies of adenosinergic immunosuppression within the tumor microenvironment, CD73-IN-5 offers a non-nucleotide small-molecule alternative to nucleotide mimetics (e.g., AB680) and antibody therapeutics [1]. Its physicochemical properties, which include the attenuation of acidity characteristic of nucleoside inhibitors [2], may confer distinct cellular permeability and distribution characteristics. This makes CD73-IN-5 a valuable tool compound for dissecting CD73-dependent adenosine production in co-culture systems, ex vivo tumor explants, and in vivo syngeneic tumor models where small-molecule permeability is advantageous.

Development and Validation of CD73 Activity Assays for Compound Library Screening

With a validated purity specification of ≥95% and defined storage stability (2 years at –20°C powder; 6 months at –80°C solution) [1], CD73-IN-5 is suitable for use as a reference inhibitor in high-throughput screening (HTS) assay development and validation. Its consistent potency across recombinant and cellular formats [1] enables its deployment as an inter-assay normalization control, ensuring that screening campaigns maintain consistent sensitivity and signal-to-noise ratios across multiple assay plates and experimental runs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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